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molecular formula C10H20F2O3 B8502367 4-(1-Ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-OL CAS No. 88128-50-1

4-(1-Ethoxyethoxy)-3,3-difluoro-4-methylpentan-1-OL

Cat. No. B8502367
M. Wt: 226.26 g/mol
InChI Key: VZJYMXNGMNIZLZ-UHFFFAOYSA-N
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Patent
US04397847

Procedure details

To a mixture of 2.25 g (0.059 mol) of lithium aluminum hydride in 50 mL of ether at 0° C. was added dropwise, 11.30 g (0.040 mol) of 4-(1-ethoxyethoxy)-3,3-difluoro-4-methyl-1-pentanol 1-acetate in 130 mL of ether. The mixture was heated at reflux (35° C.) for 3 hr and then was recooled to 0° C. The mixture was quenched by adding dropwise 4.5 mL of water followed by 3.6 mL of 10% aqueous sodium hydroxide. The mixture was stirred at 25° C. for 0.5 hr and was filtered. Evaporation of solvent and column chromatography of the residue on 0.06-0.20 mm silica gel afforded 4-(1-ethoxyethoxy)-3,3-difluoro-4-methyl-1-pentanol. NMR (CDCl3) δ5.00 (quartet, 1, J=7 Hz), 3.86 (broad, 2), 3.51 (quartet, 2, J=7 Hz), 2.25 (multiplet, 2), 1.35 (triplet, 6, J=1 Hz), 1.30 (doublet, 3, J=7 Hz), and 1.18 ppm (triplet, 3, J=7 Hz).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(1-ethoxyethoxy)-3,3-difluoro-4-methyl-1-pentanol 1-acetate
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][CH2:11][CH2:12][C:13]([F:24])([F:23])[C:14]([O:17][CH:18]([O:20][CH2:21][CH3:22])[CH3:19])([CH3:16])[CH3:15])(=O)C>CCOCC>[CH2:21]([O:20][CH:18]([O:17][C:14]([CH3:16])([CH3:15])[C:13]([F:23])([F:24])[CH2:12][CH2:11][OH:10])[CH3:19])[CH3:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
4-(1-ethoxyethoxy)-3,3-difluoro-4-methyl-1-pentanol 1-acetate
Quantity
11.3 g
Type
reactant
Smiles
C(C)(=O)OCCC(C(C)(C)OC(C)OCC)(F)F
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
ADDITION
Type
ADDITION
Details
by adding dropwise 4.5 mL of water
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent and column chromatography of the residue on 0.06-0.20 mm silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)OC(C)OC(C(CCO)(F)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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